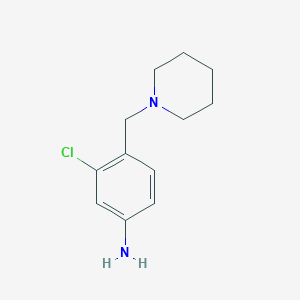
3-Chloro-4-piperidin-1-ylmethylphenylamine
Cat. No. B8596235
M. Wt: 224.73 g/mol
InChI Key: LOPWOXKOQRGCOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07592373B2
Procedure details


0.4 g of Raney nickel is added to a solution of 2.37 g (9.31 mmol) of 1-(2-chloro-4-nitrobenzyl)piperidine in 100 mL of THF and hydrogenated at ambient temperature and 3 bar hydrogen. After hydrogen uptake has ended, the catalyst is filtered off and the filtrate is evaporated down. Yield: 1.88 g (90% of theory); C12H17ClN2 (M=224.73); calc.: molecular ion peak (M+H)+: 255/7 (Cl); found: molecular ion peak (M+H)+: 255/7 (Cl); Rf value: 0.20 (silica gel, dichloromethane/methanol (90:10)).


Name
1-(2-chloro-4-nitrobenzyl)piperidine
Quantity
2.37 g
Type
reactant
Reaction Step Three



Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:14]=[C:13]([N+:15]([O-])=O)[CH:12]=[CH:11][C:3]=1[CH2:4][N:5]1[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]1.[H][H]>[Ni].C1COCC1>[Cl:1][C:2]1[CH:14]=[C:13]([NH2:15])[CH:12]=[CH:11][C:3]=1[CH2:4][N:5]1[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10]1
|
Inputs


Step Three
|
Name
|
1-(2-chloro-4-nitrobenzyl)piperidine
|
|
Quantity
|
2.37 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(CN2CCCCC2)C=CC(=C1)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
0.4 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Ni]
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the catalyst is filtered off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the filtrate is evaporated down
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
ClC=1C=C(C=CC1CN1CCCCC1)N
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
